N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
Description
N-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a hybrid heterocyclic compound combining a chromene (benzopyran) backbone with a thiazole ring substituted at the 4-position with a 2,4-dimethoxyphenyl group. The chromene moiety is functionalized with a 4-oxo group and a carboxamide linkage to the thiazole ring.
Properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5S/c1-26-12-7-8-13(18(9-12)27-2)15-11-29-21(22-15)23-20(25)19-10-16(24)14-5-3-4-6-17(14)28-19/h3-11H,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPHSRHKGWCRML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is tubulin , a globular protein. Tubulin is the building block of microtubules, which are crucial for maintaining cell shape, intracellular transport, and cell division.
Mode of Action
This compound interacts with tubulin and inhibits its polymerization. This interaction disrupts the dynamics of tubulin microtubules, leading to changes in cell structure and function.
Biochemical Pathways
The disruption of tubulin microtubule dynamics affects various biochemical pathways. Microtubules play a crucial role in cell division, and their disruption can lead to cell cycle arrest and apoptosis. This makes this compound a potential anticancer agent.
Pharmacokinetics
Its close analogs have shown potent inhibitory activity against various cancer cell lines, suggesting that it may have favorable ADME properties for anticancer activity.
Biological Activity
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. These compounds are recognized for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, research findings, and potential applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a thiazole moiety, a chromene backbone, and a carboxamide functional group, which contribute to its biological activity.
Antibacterial Activity
Research indicates that thiazole derivatives exhibit significant antibacterial properties. The compound has shown effectiveness against both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve interaction with bacterial cell membranes and disruption of metabolic pathways.
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| N-(5-bromobenzo[d]thiazol-2-yl)-4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide | S. aureus | 16 µg/mL |
The antibacterial activity is enhanced by the presence of the dimethoxyphenyl group, which may improve lipophilicity and cellular uptake.
Antitumor Activity
The compound has also been investigated for its antitumor properties. Studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl and thiazole rings significantly influence its potency.
Table 2: Antitumor Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (lung cancer) | 5.23 | Induction of apoptosis via Bcl-2 inhibition |
| MCF7 (breast cancer) | 3.45 | Cell cycle arrest at G1 phase |
The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with key regulatory proteins involved in cell survival pathways.
Case Studies
Several studies have highlighted the therapeutic potential of thiazole derivatives similar to this compound:
- Study on Anticancer Properties : A study published in ACS Omega evaluated a series of thiazole derivatives for their anticancer activity against different cell lines. The results indicated that compounds with similar structural features exhibited significant cytotoxic effects and could serve as lead compounds for further drug development .
- Synergistic Effects with Antibiotics : Research has shown that certain thiazole derivatives can act synergistically with conventional antibiotics like Ciprofloxacin against resistant bacterial strains. This suggests a potential application in overcoming antibiotic resistance .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiazol-2-yl Carboxamides with Varied Aromatic Substituents
- Compound 21 (Morpholine-4-carboxylic acid [4-(2,4,6-trimethylphenyl)thiazol-2-yl]amide): Features a trimethylphenyl group on the thiazole ring and a morpholine carboxamide.
- Compound 22 (N-[4-(2,4-Dimethylphenyl)thiazol-2-yl]benzenesulfonamide) : Substituted with a dimethylphenyl group and a sulfonamide linkage. The sulfonamide group introduces stronger hydrogen-bonding capacity than the carboxamide in the target compound, which may influence target binding .
- Compound 11a (3-(2,4-Dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)propanamide) : Shares the 2,4-dimethoxyphenyl substituent but incorporates an imidazole-pyridine scaffold. The methoxy groups likely contribute to π-π stacking interactions in biological targets, a feature relevant to the target compound .
Chromene-Based Analogues
- Compound 169 (4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide) : Contains a 2-oxochromene core with a triazole substituent. The 4-oxo group in the target compound may similarly stabilize tautomeric forms, affecting reactivity and binding .
Spectral and Physicochemical Properties
IR and NMR Spectroscopy
- IR Data : The target compound’s carboxamide group would exhibit C=O stretching at ~1660–1680 cm⁻¹, consistent with compounds 4–6 in . The absence of S-H vibrations (~2500–2600 cm⁻¹) confirms the thiazole’s thione tautomer, as observed in triazole derivatives .
- 1H NMR : The 2,4-dimethoxyphenyl group would show singlet peaks for methoxy protons (~3.8–4.0 ppm) and aromatic protons split by substituent positions, resembling compound 11a’s dimethoxyphenyl signals .
Mass Spectrometry
- HRMS : Expected molecular ion [M+H]⁺ for C₂₁H₁₈N₂O₅S (calculated: 410.09). Comparable precision is observed in , where experimental HRMS values for sulfonamide derivatives (e.g., compound 4–23) align with theoretical values within 2 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
